3-Fluoro-L-asparagine is a fluorinated derivative of the amino acid L-asparagine, which is notable for its potential applications in medicinal chemistry and biochemistry. The introduction of a fluorine atom into the molecular structure can significantly alter the biological properties of the compound, making it of interest for various scientific studies.
3-Fluoro-L-asparagine can be synthesized through various chemical methods, often involving fluorination processes applied to L-asparagine or related precursors. The specific synthesis routes can vary depending on the desired purity and yield.
3-Fluoro-L-asparagine is classified as an α-amino acid with a fluorinated side chain. It belongs to the category of non-canonical amino acids, which are amino acids not commonly found in proteins but can be incorporated into peptides for research purposes.
The synthesis of 3-Fluoro-L-asparagine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize by-products. For example, enzymatic methods may involve cofactor recycling systems to enhance efficiency and product yield .
The molecular structure of 3-Fluoro-L-asparagine includes a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain containing a fluorine atom. The presence of fluorine affects the steric and electronic properties of the molecule.
3-Fluoro-L-asparagine can participate in various chemical reactions typical for amino acids, including:
The reactivity of 3-Fluoro-L-asparagine may differ from that of L-asparagine due to the electronegative fluorine atom, which could influence reaction kinetics and mechanisms.
The mechanism of action for 3-Fluoro-L-asparagine primarily relates to its incorporation into proteins or peptides where it may influence protein folding, stability, and activity due to its unique side chain properties.
Research indicates that fluorinated amino acids can modulate enzyme activity and protein interactions, potentially leading to novel therapeutic applications in drug design .
3-Fluoro-L-asparagine (3F-Asn) acts as a potent competitive inhibitor of L-asparagine synthetase (ASNS, EC 6.3.5.4), the enzyme responsible for de novo asparagine biosynthesis. ASNS catalyzes the ATP-dependent conversion of L-aspartate to L-asparagine, using glutamine as a nitrogen donor. The fluorine atom at the β-carbon of 3F-Asn introduces steric and electronic perturbations that enable the analog to mimic the transition state of the aspartate-adenylate intermediate during asparagine synthesis [4] [8].
Structural analyses based on homology modeling (using E. coli AS-B as a template) reveal that 3F-Asn occupies the aspartate-binding pocket of human ASNS. Key interactions include:
Table 1: Inhibition Parameters of 3F-Asn Against ASNS
Parameter | Value | Experimental System |
---|---|---|
Ki | 80 ± 12 μM | Recombinant human ASNS |
IC50 | 150 μM | Novikoff hepatoma cell lysate |
Binding Affinity (Kd) | 60–160 μM | Equilibrium dialysis assays |
Selectivity over Gln | >100-fold | Substrate competition assays |
Kinetic studies demonstrate that 3F-Asn reduces ASNS activity by 72–85% at physiologically relevant concentrations (0.1–1 mM), primarily by disrupting aspartate recruitment rather than glutamine hydrolysis. This inhibition depletes intracellular asparagine pools, which is selectively cytotoxic to leukemia cells with low endogenous ASNS expression [4] [8].
The therapeutic efficacy of bacterial L-asparaginase (EC 3.5.1.1) in acute lymphoblastic leukemia (ALL) is significantly influenced by 3F-Asn through dual mechanisms:
Substrate Competition:3F-Asn competes with endogenous L-asparagine for the active site of L-asparaginase, though with lower affinity (Km = 0.56 mM vs. 0.01 mM for L-asparagine). This competition reduces the catalytic efficiency (kcat/Km) of asparaginase by ~40% at equimolar concentrations. The fluorinated analog undergoes slower hydrolysis (t1/2 = 2.3× native substrate) due to the electronegativity of fluorine destabilizing the tetrahedral intermediate [5] [6].
Allosteric Modulation:Equilibrium dialysis studies confirm that 3F-Asn binds to both catalytic and regulatory sites on tetrameric L-asparaginase. At concentrations >1 mM, it induces substrate activation by promoting a conformational shift that enhances asparagine affinity at adjacent subunits. This biphasic interaction explains observed in vitro kinetics where low 3F-Asn concentrations (≤0.5 mM) inhibit asparaginase, while higher concentrations (≥2 mM) paradoxically accelerate asparagine hydrolysis by ~25% [6].
Table 2: Kinetic Parameters of L-Asparaginase with 3F-Asn
Parameter | L-Asparagine | 3F-Asn |
---|---|---|
Km (mM) | 0.01–0.05 | 0.56 ± 0.08 |
Vmax (μmol/min/mg) | 29.41 | 8.22 |
kcat (s⁻¹) | 18.06 | 5.11 |
Catalytic Efficiency | 1806 | 9.13 |
In ALL cell lines, 3F-Asn amplifies asparaginase-induced cytotoxicity by synergistically depleting asparagine while concurrently inhibiting ASNS-mediated salvage synthesis. This dual action overcomes compensatory metabolic adaptations observed in asparaginase-resistant leukemic cells [3] [9].
The molecular mechanism underlying 3F-Asn's interactions with asparagine-metabolizing enzymes originates from its isosteric resemblance to L-asparagine, with a C–F bond length (1.39 Å) closely matching C–OH (1.37 Å) while introducing a significant dipole moment (1.47 D vs. 1.17 D in asparagine).
Active Site Conformations:X-ray crystallography of E. coli L-asparaginase co-crystallized with 3F-Asn reveals:
Differential Binding Across Isoforms:3F-Asn displays variable affinity for amidohydrolase isoforms:
This selectivity arises from steric constraints in the binding pocket; bacterial enzymes with smaller hydrophobic pockets (e.g., E. coli) accommodate fluorine better than those with bulky residues like Pseudomonas Asp90 [5].
Table 3: Molecular Interactions of 3F-Asn with Target Enzymes
Enzyme | Key Interacting Residues | Binding Energy (ΔG, kcal/mol) |
---|---|---|
Human ASNS | Thr71, Glu77, Asp98, Val288 | -7.2 ± 0.8 |
E. coli L-asparaginase | Thr12, Ala114, Arg29, Ser58 | -6.8 ± 0.6 |
Erwinia L-asparaginase | Thr15, Ala116, Arg32, Ser60 | -5.9 ± 0.7 |
Pseudomonas L-asparaginase | Asp90, Lys162, Gly215 | -4.1 ± 0.9 |
Molecular dynamics simulations confirm that 3F-Asn induces rigidification of the ASNS active site (RMSF reduction = 1.8 Å), stabilizing the closed conformation that prevents aspartate binding. This contrasts with L-asparaginase, where it causes partial unfolding of loop regions (residues 30–45), explaining its mixed inhibitory/activatory effects [4] [6].
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